Methyl 2-(4-chloro-3-fluorophenoxy)acetate
Description
Contextual Significance of Halogenated Aryloxyacetate Compounds
Halogenated organic compounds, which feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) in their structure, are of significant interest in various scientific and industrial domains. google.comnih.gov The inclusion of halogens can dramatically alter the physicochemical properties of an organic molecule, including its polarity, lipophilicity, and metabolic stability. pressbooks.pub These modifications can, in turn, influence the compound's biological activity and its behavior in the environment. google.com
In the context of aryloxyacetates, which are derivatives of phenoxyacetic acid, halogenation has been a key strategy in the development of herbicides. google.com The substitution of halogen atoms on the aromatic ring can enhance the herbicidal efficacy of these compounds. Aryloxyacetates function as synthetic auxins, a class of plant growth regulators, and their halogenated derivatives have been widely used for broadleaf weed control in agriculture.
Beyond agrochemicals, the unique properties imparted by halogenation are also leveraged in drug discovery and materials science. For instance, the introduction of fluorine atoms can enhance the bioavailability of a drug by improving its metabolic stability and membrane permeability. nih.gov The specific positioning of chlorine and fluorine atoms in Methyl 2-(4-chloro-3-fluorophenoxy)acetate suggests a deliberate design to modulate its electronic and steric properties for potential biological interactions.
Academic Research Landscape of the Phenoxyacetate (B1228835) Class
The academic research landscape for the phenoxyacetate class of compounds is both broad and deep, with a long history of investigation. Phenoxyacetic acid itself is recognized as a metabolite of 2-phenoxyethanol (B1175444) and is used in the manufacturing of various chemicals, including pharmaceuticals, pesticides, and dyes. nih.gov
A significant portion of the research on phenoxyacetates has been driven by their application as herbicides. This research has explored structure-activity relationships, mechanisms of action, and environmental fate. More recently, the focus has expanded to include novel applications. For example, certain phenoxyacetic acid analogues have been investigated as potential radiotherapy sensitizers for cancer treatment. inventivapharma.com These compounds are designed to modulate the oxygen-releasing properties of hemoglobin, thereby increasing the oxygen concentration in tumor tissues and enhancing the effectiveness of radiation therapy. inventivapharma.com
The synthesis of various substituted phenoxyacetate derivatives is a common theme in the academic literature, with researchers exploring different methods to create novel molecules with tailored properties. jetir.orgresearchgate.net Spectroscopic studies, including FT-IR, Raman, and NMR, have been employed to characterize these compounds and understand the influence of different substituents on their molecular structure and electronic properties. semanticscholar.org
Rationale for Focused Investigation of this compound
The investigation of this specific ester could be aimed at:
Exploring Novel Herbicidal Properties: Researchers may be interested in whether the specific 4-chloro-3-fluoro substitution pattern offers advantages over existing halogenated phenoxyacetate herbicides in terms of potency, selectivity, or environmental persistence.
Pharmaceutical Applications: Given the research into phenoxyacetic acids as radiotherapy sensitizers, this particular derivative might be a candidate for similar applications. inventivapharma.com The methyl ester form could be explored as a prodrug, potentially offering different solubility and pharmacokinetic profiles compared to the corresponding carboxylic acid.
Fundamental Chemical Research: The synthesis and characterization of this molecule could be of interest from a purely chemical perspective, contributing to the broader understanding of how specific halogenation patterns affect the physical and chemical properties of phenoxyacetates.
Due to the limited specific data available for this compound, the following tables provide representative data for the parent compound, phenoxyacetic acid, and a closely related halogenated derivative, 2-(4-chloro-3-fluorophenoxy)acetic acid, to offer a comparative context.
Physicochemical Properties of Phenoxyacetic Acid and a Related Compound
| Property | Phenoxyacetic Acid | 2-(4-chloro-3-fluorophenoxy)acetic acid |
|---|---|---|
| IUPAC Name | 2-phenoxyacetic acid nih.gov | 2-(4-chloro-3-fluorophenoxy)acetic acid sigmaaldrich.com |
| Molecular Formula | C₈H₈O₃ nih.gov | C₈H₆ClFO₃ sigmaaldrich.com |
| Molecular Weight | 152.15 g/mol nih.gov | 204.58 g/mol sigmaaldrich.com |
| CAS Number | 122-59-8 nih.gov | 331-41-9 sigmaaldrich.com |
Spectroscopic Data of Phenoxyacetic Acid
| Spectroscopic Technique | Key Observations |
|---|---|
| ¹H NMR | Chemical shifts are observed for the aromatic protons and the methylene (B1212753) protons of the acetate (B1210297) group. semanticscholar.org |
| ¹³C NMR | Resonances corresponding to the carbons of the phenyl ring and the carbonyl and methylene carbons of the acetate group are present. semanticscholar.org |
| FT-IR | Characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching) and the ether linkage (C-O stretching) are observed. semanticscholar.org |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-chloro-3-fluorophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c1-13-9(12)5-14-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTXQVBYOUZSHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=C(C=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for Methyl 2 4 Chloro 3 Fluorophenoxy Acetate and Its Analogues
Methodologies for Aryl Ether Formation
The creation of the C-O bond between the aromatic ring and the acetic acid moiety is a critical step in the synthesis of the target molecule. Nucleophilic aromatic substitution is a common and effective method for this transformation.
Nucleophilic Aromatic Substitution (SNAr) Approaches
Nucleophilic aromatic substitution (SNAr) is a foundational strategy for forming aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org The reaction typically proceeds via a Williamson ether synthesis-type mechanism, where a phenoxide nucleophile displaces a leaving group on an alkyl chain. In the context of Methyl 2-(4-chloro-3-fluorophenoxy)acetate synthesis, this involves the reaction of a 4-chloro-3-fluorophenoxide salt with an alkyl 2-haloacetate.
The process begins with the deprotonation of 4-chloro-3-fluorophenol (B1349760) using a suitable base to form the more nucleophilic phenoxide. This is then reacted with an ester of chloroacetic acid, such as methyl chloroacetate (B1199739). The presence of halogen substituents on the aromatic ring makes it susceptible to nucleophilic attack, facilitating the ether bond formation.
Table 1: Typical Conditions for SNAr-based Aryl Ether Formation
| Aromatic Reactant | Alkyl Reactant | Base | Solvent | Typical Conditions |
|---|---|---|---|---|
| 4-chloro-3-fluorophenol | Methyl Chloroacetate | Sodium Hydroxide (B78521) (NaOH) | Water, Acetone | Reflux |
| 4-chloro-3-fluorophenol | Ethyl Chloroacetate | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | 80-100 °C |
| 4-chloro-3-fluorophenol | Methyl Bromoacetate | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Room Temperature to Reflux |
While aryl halides are generally inert to classical SN1 and SN2 reactions, the SNAr mechanism is distinct. libretexts.org It involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.org The efficiency of this reaction is enhanced by the presence of electron-withdrawing substituents on the aromatic ring. libretexts.org
Other Etherification Techniques in Related Compound Synthesis
Beyond the classical SNAr approach, modern organic synthesis offers several other techniques for aryl ether formation, which are particularly useful for more complex or challenging substrates. Transition-metal catalysis has emerged as a powerful tool. For instance, palladium-catalyzed and copper-catalyzed (Ullmann condensation) cross-coupling reactions can form C-O bonds between aryl halides and alcohols, often under milder conditions and with broader substrate scope than traditional SNAr. acs.org
Recent advancements have also focused on activating normally unreactive aryl chlorides and bromides towards SNAr using transition-metal catalysts that coordinate to the aromatic ring, thereby increasing its electrophilicity. nih.gov Rhodium(III) and Ruthenium(II) complexes have shown promise in catalyzing alkoxylation and amination of fluorobenzenes. nih.gov Another approach involves the use of diaryliodonium salts as arylating agents for alcohols, which can proceed under metal-free conditions. acs.org These advanced methods are particularly relevant for the synthesis of analogues where the standard SNAr conditions may not be effective.
Esterification and Transesterification Techniques
Once the precursor, 2-(4-chloro-3-fluorophenoxy)acetic acid, is obtained, the final step is the formation of the methyl ester.
Direct Esterification of 2-(4-chloro-3-fluorophenoxy)acetic acid Precursors
The most direct and common method for converting a carboxylic acid to its corresponding ester is the Fischer-Speier esterification. masterorganicchemistry.com This method involves reacting the carboxylic acid, in this case, 2-(4-chloro-3-fluorophenoxy)acetic acid, with an excess of the desired alcohol (methanol) in the presence of a strong acid catalyst.
The reaction is an equilibrium process. masterorganicchemistry.com To drive the reaction towards the formation of the ester, a large excess of the alcohol is typically used, and/or the water formed during the reaction is removed. masterorganicchemistry.com
Table 2: Common Acid Catalysts for Fischer Esterification
| Catalyst | Typical Loading | Advantages | Disadvantages |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Catalytic (1-5 mol%) | Inexpensive, highly effective | Can cause charring with sensitive substrates |
| p-Toluenesulfonic Acid (TsOH) | Catalytic (1-5 mol%) | Solid, easier to handle than H₂SO₄ | More expensive than sulfuric acid |
| Hydrochloric Acid (HCl) | Supplied as gas or in a solvent | Effective, can be generated in situ | Corrosive, volatile |
| Acidic Ion-Exchange Resins | Heterogeneous | Easily removed by filtration, reusable | Lower activity than strong mineral acids |
Alcoholysis and Acid-Catalyzed Methods
The mechanism of the acid-catalyzed Fischer esterification involves several reversible steps. masterorganicchemistry.com It begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfers, culminating in the elimination of a water molecule and deprotonation to yield the final ester product. masterorganicchemistry.com
An alternative to direct esterification is transesterification. This method involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. For instance, if an ethyl ester of 2-(4-chloro-3-fluorophenoxy)acetic acid were available, it could be converted to the methyl ester by heating it in an excess of methanol (B129727) with an acid catalyst. Another variation involves reacting the precursor acid with a different ester, such as methyl acetate (B1210297), in the presence of a Lewis acid catalyst like titanium tetrachloride, to achieve the desired methyl ester. google.com
Multi-Step Synthesis Pathways from Simpler Precursors
The most practical and convergent synthesis of this compound involves a two-step sequence starting from commercially available precursors.
Step 1: Synthesis of 2-(4-chloro-3-fluorophenoxy)acetic acid
This step employs the Williamson ether synthesis, a classic SNAr approach. 4-chloro-3-fluorophenol is treated with a base, such as sodium hydroxide or potassium carbonate, to generate the corresponding phenoxide. This nucleophile is then reacted with sodium chloroacetate in a suitable solvent, like water or acetone, under reflux conditions to yield the sodium salt of the carboxylic acid. Subsequent acidification with a strong mineral acid, like hydrochloric acid, precipitates the desired 2-(4-chloro-3-fluorophenoxy)acetic acid. chemicalbook.com
Step 2: Esterification to this compound
The carboxylic acid produced in the first step is then converted to the final methyl ester via Fischer esterification, as detailed in section 2.2.1. The acid is dissolved in a large excess of methanol, and a catalytic amount of a strong acid, such as sulfuric acid, is added. The mixture is heated to reflux for several hours until the reaction is complete. Standard workup procedures, including neutralization, extraction, and solvent evaporation, followed by purification (e.g., distillation or chromatography), yield the pure this compound.
This two-step pathway provides an efficient and scalable route to the target compound from readily available starting materials.
Synthesis of Key Intermediates (e.g., 2-(4-chloro-3-fluorophenoxy)acetylchloride)
The synthesis of the target ester, this compound, often proceeds via its carboxylic acid precursor, 2-(4-chloro-3-fluorophenoxy)acetic acid. This acid can then be activated, for instance, as an acyl chloride, to facilitate esterification or other transformations. The generation of this key intermediate, 2-(4-chloro-3-fluorophenoxy)acetyl chloride, is a two-step process starting from 4-chloro-3-fluorophenol.
The initial step is a classic Williamson ether synthesis. 4-chloro-3-fluorophenol is deprotonated by a suitable base, such as sodium hydroxide, to form the corresponding phenoxide. This highly nucleophilic phenoxide then reacts with an electrophile like ethyl bromoacetate. The subsequent hydrolysis of the resulting ester under basic conditions, followed by acidic workup, yields the desired 2-(4-chloro-3-fluorophenoxy)acetic acid. chemicalbook.com
The second step involves the conversion of the carboxylic acid to the more reactive acyl chloride. This transformation is typically achieved by treating the acid with a chlorinating agent. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly employed for this purpose, effectively converting the carboxylic acid into 2-(4-chloro-3-fluorophenoxy)acetyl chloride. doubtnut.com This acyl chloride is a versatile intermediate, ready for esterification with methanol to form the final product or for reaction with other nucleophiles to generate a variety of analogues.
Table 1: Synthesis Pathway for 2-(4-chloro-3-fluorophenoxy)acetyl chloride
| Step | Starting Material | Reagents | Product |
| 1 | 4-chloro-3-fluorophenol | 1. Sodium Hydroxide2. Ethyl bromoacetate3. HCl (aq) | 2-(4-chloro-3-fluorophenoxy)acetic acid |
| 2 | 2-(4-chloro-3-fluorophenoxy)acetic acid | Thionyl chloride (SOCl₂) | 2-(4-chloro-3-fluorophenoxy)acetyl chloride |
Sequential Functionalization Strategies
Sequential functionalization provides a powerful avenue for creating analogues of this compound by systematically modifying the core structure. These strategies often target the aromatic ring for C–H activation, allowing for the introduction of new substituents in a controlled manner.
Recent advancements have demonstrated the utility of palladium-catalyzed C–H functionalization on phenol (B47542) derivatives and α-phenoxyacetic acids. nih.gov By employing specific directing groups and ligands, it is possible to achieve regioselective olefination at either the ortho- or meta- positions relative to the phenoxy group. This approach allows for the late-stage diversification of the molecule, introducing carbon-carbon bonds at positions that are typically difficult to access through classical electrophilic aromatic substitution. nih.gov For instance, the α-phenoxyacetic acid moiety itself can act as a directing group to guide the metal catalyst to a specific C-H bond on the phenyl ring, enabling the attachment of various olefinic partners. nih.gov
Furthermore, photocatalytic methods offer a modern approach to sequential C–H activation. These reactions can proceed through radical intermediates, enabling unique functionalizations under mild conditions. beilstein-journals.orgbeilstein-journals.org A plausible strategy involves an initial functionalization at one position of the aromatic ring, followed by a second, distinct C–H activation at another site. This "relay catalysis" approach can build molecular complexity rapidly, generating a library of analogues with varied substitution patterns from a common intermediate. beilstein-journals.org
Optimization of Reaction Conditions and Yields
The efficiency of synthesizing this compound is highly dependent on the optimization of reaction conditions, particularly for the key ether-forming step. The Williamson ether synthesis, while robust, can be influenced by several factors including the choice of base, solvent, and temperature. numberanalytics.comfrancis-press.com
The selection of the base is critical for the initial deprotonation of the phenol. Strong bases like sodium hydride (NaH) are highly effective but require anhydrous conditions. Weaker bases such as potassium carbonate (K₂CO₃) can also be used, often in conjunction with a phase-transfer catalyst to improve reaction rates. numberanalytics.com
The solvent plays a crucial role in solvating the reactants and influencing the nucleophilicity of the phenoxide. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are generally preferred as they effectively solvate the cation of the base, leaving a more "naked" and reactive alkoxide anion, which leads to higher reaction yields. numberanalytics.com
Temperature is another key parameter. While higher temperatures can increase the reaction rate, they may also promote undesirable side reactions, such as elimination if the alkylating agent is susceptible. numberanalytics.comnumberanalytics.com Therefore, finding the optimal temperature that balances reaction speed and selectivity is essential. Modern techniques such as microwave-assisted synthesis can significantly reduce reaction times by rapidly and uniformly heating the reactants. numberanalytics.comnumberanalytics.com
Table 2: Influence of Base and Solvent on Williamson Ether Synthesis Yields
| Base | Solvent | Typical Yield (%) |
| Sodium Hydride (NaH) | Dimethylformamide (DMF) | 85 |
| Potassium tert-butoxide (KOtBu) | Dimethyl Sulfoxide (DMSO) | 90 |
| Sodium Hydroxide (NaOH) | Water (H₂O) | 40 |
This table presents representative data illustrating general trends in Williamson ether synthesis and is based on findings from analogous reactions. numberanalytics.com
Structure Activity Relationship Sar Investigations of Methyl 2 4 Chloro 3 Fluorophenoxy Acetate Derivatives
Systematic Modification of the Halogenated Phenyl Moiety
The substitution pattern on the phenyl ring is a primary determinant of herbicidal activity in phenoxyacetate (B1228835) derivatives. The nature, number, and position of halogen substituents profoundly affect the molecule's interaction with its biological target, which for this class of herbicides is typically related to the auxin pathway, leading to uncontrolled growth and plant death. mt.govorst.edu
The specific placement of halogen atoms on the phenyl ring is crucial for biological activity. Different positional isomers, despite having the same molecular formula, can exhibit vastly different efficacies. For phenoxyacetic acid herbicides, substitution at the 2- and 4-positions of the phenyl ring is a well-established requirement for high auxin-like activity. mdpi.com
For a disubstituted compound like Methyl 2-(4-chloro-3-fluorophenoxy)acetate, moving the halogen atoms to different positions would significantly alter its electronic and steric profile, thereby affecting its ability to bind to the target receptor. For instance, shifting the chlorine from the 4-position to the 2-position while keeping the fluorine at the 3-position would likely decrease activity, as the 2,4-substitution pattern is generally favored. The herbicidal activity is highly dependent on the precise arrangement of substituents on the aromatic ring. mdpi.comresearchgate.net
Table 1: Representative Effect of Positional Isomerism on Herbicidal Activity of Dihalo-substituted Phenoxyacetates
| Phenyl Substitution Pattern | Representative Relative Herbicidal Activity |
|---|---|
| 2,4-dichloro | High |
| 2,5-dichloro | Moderate |
| 3,4-dichloro | Low |
| 3,5-dichloro | Low to Moderate |
| 2,3-dichloro | Low |
Note: This table illustrates general trends observed in dichlorophenoxyacetate derivatives as a model for the effects of positional isomerism.
The number of halogen substituents on the phenyl ring also plays a critical role. Increasing the number of chlorine atoms from one to two (as in 2,4-D) generally enhances herbicidal activity. However, adding a third chlorine atom, as in 2,4,5-T (2,4,5-Trichlorophenoxyacetic acid), can further modify the activity and selectivity profile. mdpi.com
The type of halogen is equally important. Fluorine, being highly electronegative and small in size, can form strong interactions and alter the electronic properties of the phenyl ring differently than chlorine. The combination of chlorine and fluorine in this compound represents a specific electronic configuration that influences its target affinity. Replacing these halogens with bromine or iodine would alter the molecule's size, lipophilicity, and polarizability, leading to different biological outcomes. Bioisosteric replacement of a chlorine atom with a trifluoromethyl (CF3) group, for instance, is a common strategy in agrochemical design to modulate activity and metabolic stability. cambridgemedchemconsulting.comdrughunter.com
Evaluation of the Ester Linker and Alkyl Chain Variations
The phenoxyacetate moiety consists of an ether linkage and an acetate (B1210297) group. Modifications to this part of the molecule, particularly the ester and the alkyl chain, are pivotal for activity, uptake, and metabolism. Phenoxyacetic acids are often applied as esters, such as methyl, ethyl, or 2-ethylhexyl esters. mt.govnih.gov These ester forms are generally more lipophilic than the parent acid, which facilitates penetration through the waxy cuticle of plant leaves. orst.edu Once inside the plant, these esters are typically hydrolyzed by cellular esterases to release the active carboxylic acid form.
| Ester Group | Key Property | Implication for Activity |
| Methyl Ester | High volatility, rapid hydrolysis | Rapid onset of action |
| Ethylhexyl Ester | Low volatility, slower hydrolysis | Better leaf penetration, more persistent action |
| Amine Salt | High water solubility | Better for root uptake |
Furthermore, the length of the alkyl chain connecting the ether oxygen to the carboxyl group is critical. While phenoxyacetic acids (one methylene (B1212753) group) are common, extending the chain to create phenoxypropionic or phenoxybutyric acids results in different biological activities. Aryloxyphenoxypropionate herbicides, for example, are a distinct class that targets the acetyl-CoA carboxylase (ACCase) enzyme, a different mode of action from the auxin-mimicking phenoxyacetic acids. nih.gov This highlights that even a small change in the alkyl chain length can fundamentally alter the compound's biological target and activity.
Conformational Flexibility and Steric Hindrance in SAR
The three-dimensional shape of a herbicide is essential for its interaction with the target protein. The phenoxyacetate scaffold has rotational freedom around several bonds, particularly the ether linkage and the C-C bond of the acetate side chain. This conformational flexibility allows the molecule to adopt a specific shape, or conformation, that fits into the binding pocket of its target receptor.
Quantitative Structure-Activity Relationship (QSAR) studies on related compounds have shown that the spatial arrangement of the phenyl ring relative to the carboxylic acid group is a key determinant of activity. nih.govfrontiersin.org The presence of bulky substituents on the phenyl ring can introduce steric hindrance, which may either promote a favorable conformation or physically block the molecule from entering the active site. For this compound, the substituents at positions 3 and 4 influence the preferred orientation of the phenyl ring, which in turn affects its binding affinity. 3D-QSAR models often reveal that bulky groups in certain positions are detrimental to activity, highlighting the importance of a precise fit. frontiersin.org
Rational Design Principles for Modulating Biological Interactions
Rational design in herbicide development leverages SAR principles to create novel molecules with enhanced properties. Key strategies include:
Pro-herbicides: Designing a molecule that is inactive but is converted into the active herbicide within the target plant. The ester forms of phenoxyacetic acids are a classic example, requiring hydrolysis to the active acid. researchgate.net
Scaffold Hopping: Replacing the core chemical structure (scaffold) with a different one while maintaining the key functional groups responsible for activity. For example, the phenoxyacetate motif can be attached to other heterocyclic systems like quinazolinones or benzofurans to explore new chemical space and potentially discover compounds with different selectivity or improved properties. researchgate.net
Bioisosteric Replacement: Substituting an atom or group with another that has similar physical or chemical properties. As mentioned, replacing a chlorine atom with a CF3 group is a common tactic. chem-space.com Similarly, replacing the ether oxygen in the phenoxyacetate linker with a sulfur atom (a thioether) or an amino group could be explored to modulate biological interactions. nih.gov
These design principles are guided by computational modeling and a deep understanding of the SAR of the parent compound class. nih.govnih.gov
Comparative Analysis with Related Chemical Scaffolds Bearing the Phenoxyacetate Motif
The phenoxyacetate motif is a privileged structure in herbicide chemistry and is found in various chemical scaffolds. Comparing the activity of these different scaffolds provides valuable SAR insights.
Phenoxypropionates: As discussed, adding a methyl group to the acetate side chain to form a propionate (B1217596) changes the mode of action from an auxin mimic to an ACCase inhibitor. nih.gov This demonstrates high sensitivity to the structure of the side chain.
Benzoxazinones: These compounds, some of which are natural allelochemicals, can exhibit significant phytotoxicity. Incorporating a phenoxyacetate-like side chain onto a benzoxazinone (B8607429) scaffold is a strategy to create novel herbicides. The rigid ring system of the benzoxazinone contrasts with the more flexible single phenyl ring, leading to different conformational constraints and potentially different biological targets. nih.gov
Computational Chemistry and Theoretical Characterization
Quantum Chemical Investigations and Electronic Structure Analysis
Quantum chemical methods are fundamental to understanding the electronic characteristics of a molecule. These investigations can elucidate geometric parameters, electronic distribution, and chemical reactivity.
Density Functional Theory (DFT) Calculations for Geometric and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. A typical DFT study of Methyl 2-(4-chloro-3-fluorophenoxy)acetate would involve geometry optimization to determine the most stable conformation of the molecule. This process yields key geometric parameters.
Table 1: Hypothetical Optimized Geometric Parameters from DFT Calculations
| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |
|---|---|---|
| C-Cl | Value | |
| C-F | Value | |
| C=O | Value | |
| C-O (ester) | Value | |
| C-O (ether) | Value | |
| C-C-Cl | ||
| C-C-F | ||
| O=C-O | ||
| C-O-C | ||
| Dihedral Angle (Ring-O-C-C) |
Note: The values in this table are placeholders as specific literature data for this compound is unavailable.
These calculations would provide a detailed three-dimensional model of the molecule, forming the basis for further analysis.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. malayajournal.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. rsc.org
The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
Table 2: Hypothetical Frontier Molecular Orbital Properties
| Property | Value (eV) |
|---|---|
| EHOMO | Value |
| ELUMO | Value |
| Energy Gap (ΔE) | Value |
Note: The values in this table are placeholders as specific literature data for this compound is unavailable.
Analysis of the spatial distribution of the HOMO and LUMO would reveal the likely sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. malayajournal.org It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to denote different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), prone to nucleophilic attack. Green areas are generally neutral. researchgate.net
For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carbonyl and ether groups, as well as the halogen atoms, making them potential sites for interaction with electrophiles. Positive potential would be expected around the hydrogen atoms.
Molecular Modeling and Docking Studies of Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov This method is widely used in drug design to understand how a ligand might interact with the active site of a protein.
A molecular docking study of this compound would require a specific protein target. The study would simulate the binding of the compound within the receptor's active site, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The results would be quantified by a docking score, which estimates the binding affinity. This information is crucial for evaluating the compound's potential as a therapeutic agent.
Intermolecular Interactions and Crystal Packing Analysis
The arrangement of molecules in a crystal lattice is governed by intermolecular interactions. Understanding these interactions is essential for predicting the physical properties of a solid-state material.
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. nih.gov The Hirshfeld surface is constructed around a molecule, and the distance from the surface to the nearest atom outside and inside is mapped. This allows for the identification of close contacts between neighboring molecules.
Table 3: Hypothetical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Contribution (%) |
|---|---|
| H···H | Value |
| C···H/H···C | Value |
| O···H/H···O | Value |
| Cl···H/H···Cl | Value |
| F···H/H···F | Value |
| Other | Value |
Note: The values in this table are placeholders as specific literature data for this compound is unavailable.
This analysis would provide a quantitative understanding of the forces that hold the molecules together in the crystalline state.
Three-Dimensional Energy Frameworks
Three-dimensional energy frameworks are a crucial tool for visualizing and quantifying the intermolecular interactions within the crystal structure of a compound. This analysis, typically performed using software like CrystalExplorer, allows for the calculation of pairwise interaction energies between a central molecule and its surrounding neighbors. For this compound, this would involve computing the electrostatic, polarization, dispersion, and repulsion components of the total interaction energy.
The resulting energy frameworks are often represented as cylinders connecting the centroids of interacting molecules, where the radius of the cylinder is proportional to the magnitude of the interaction energy. This visualization provides a clear picture of the packing motifs and the dominant forces governing the crystal packing. For a related compound, 2-(4-fluorophenoxy)acetic acid, 3D energy frameworks were computed to visualize the packing modes. researchgate.net In the case of this compound, one would expect significant contributions from dispersion and electrostatic interactions, given the presence of the aromatic ring, chlorine, fluorine, and oxygen atoms. The analysis would likely reveal a complex network of interactions that stabilize the crystal lattice.
Below is a hypothetical interactive data table illustrating the kind of data that would be generated from an energy framework analysis for this compound.
| Interaction Type | Energy (kJ/mol) | Contribution (%) |
| Electrostatic | -50.2 | 35.8 |
| Dispersion | -75.8 | 54.0 |
| Repulsion | 25.4 | 18.1 |
| Total | -100.6 | 100 |
Hydrogen Bonding and Halogen Bonding Interactions
A detailed analysis of the crystal structure of this compound would be essential to identify and characterize the hydrogen and halogen bonding interactions. These non-covalent interactions play a pivotal role in determining the supramolecular architecture.
A hypothetical summary of potential non-covalent interactions is presented in the table below.
| Interaction | Donor | Acceptor | Distance (Å) | Angle (°) |
| C-H···O | C-H (methylene) | O (carbonyl) | 2.45 | 155 |
| C-H···F | C-H (aromatic) | F | 2.60 | 148 |
| C-Cl···O | C-Cl | O (ether) | 3.10 | 165 |
Theoretical Prediction of Reactivity and Stability
Density Functional Theory (DFT) is a widely used computational method to predict the reactivity and stability of molecules. researchgate.net By calculating the electronic properties of this compound, insights into its chemical behavior can be gained.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of kinetic stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net For related compounds, DFT calculations have been used to determine these parameters and infer their chemical properties. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP surface is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites. researchgate.net For this compound, the MEP surface would likely show negative potential (red and yellow regions) around the oxygen and fluorine atoms, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, indicating sites for nucleophilic attack. researchgate.net
A hypothetical table summarizing the calculated quantum chemical parameters for this compound is provided below.
| Parameter | Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.5 D |
These theoretical predictions provide a foundational understanding of the chemical properties of this compound, guiding further experimental studies and applications.
Advanced Analytical Methodologies for Structural Characterization and Purity Assessment
High-Resolution Spectroscopic Techniques
Spectroscopic techniques are indispensable for elucidating the molecular structure of "Methyl 2-(4-chloro-3-fluorophenoxy)acetate" by providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For "this compound," ¹H and ¹³C NMR would provide critical data on the hydrogen and carbon frameworks, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the acetate (B1210297) group, and the methyl protons of the ester. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic region would likely display complex splitting patterns due to the coupling between the protons and the fluorine atom.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal individual signals for each unique carbon atom in the molecule. The chemical shifts would be characteristic of aromatic, ether-linked, carbonyl, and methyl carbons. The carbon atoms in the aromatic ring would also exhibit coupling with the fluorine atom, providing further structural confirmation.
Predicted NMR Data:
Note: The following data are predicted based on the analysis of analogous compounds and established principles of NMR spectroscopy, as experimental data for this compound is not publicly available.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.8 - 7.5 | 110 - 160 |
| -OCH₂- | ~4.7 | ~65 |
| -C(O)OCH₃ | ~3.8 | ~52 |
| -C (O)OCH₃ | - | ~169 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its key structural features.
Key expected vibrational frequencies include:
C=O Stretch: A strong absorption band is anticipated in the region of 1750-1735 cm⁻¹, characteristic of the carbonyl group in the ester functionality.
C-O Stretch: Bands corresponding to the C-O stretching of the ester and the ether linkage are expected in the 1300-1000 cm⁻¹ region.
Aromatic C=C Stretch: Multiple sharp bands in the 1600-1450 cm⁻¹ range would indicate the presence of the aromatic ring.
C-Cl Stretch: A band in the 800-600 cm⁻¹ region would be indicative of the carbon-chlorine bond.
C-F Stretch: A strong absorption band, typically in the 1250-1000 cm⁻¹ range, would confirm the presence of the carbon-fluorine bond.
Predicted IR Data Table:
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |
| C=O (Ester) | 1750 - 1735 |
| C-O (Ester and Ether) | 1300 - 1000 |
| Aromatic C=C | 1600 - 1450 |
| C-F | 1250 - 1000 |
| C-Cl | 800 - 600 |
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.
For "this compound" (C₉H₈ClFO₃), the expected monoisotopic mass is approximately 218.01 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with an intensity of about one-third of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom.
Fragmentation patterns observed in the mass spectrum would provide further structural information. Common fragmentation pathways for phenoxyacetic acid esters include cleavage of the ether bond and loss of the ester group.
Predicted Mass Spectrometry Data:
| Ion | Predicted m/z | Description |
| [M]⁺ | ~218 | Molecular Ion |
| [M+2]⁺ | ~220 | Isotopic peak due to ³⁷Cl |
| [M-OCH₃]⁺ | ~187 | Loss of methoxy (B1213986) radical |
| [M-COOCH₃]⁺ | ~159 | Loss of carbomethoxy radical |
| [C₇H₄ClFO]⁺ | ~158 | Fragment corresponding to the chlorofluorophenoxy moiety |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of "this compound" in a suitable solvent (e.g., methanol (B129727) or ethanol) is expected to show absorption maxima (λ_max) characteristic of a substituted benzene (B151609) ring. The presence of the chloro, fluoro, and ether substituents on the aromatic ring will influence the position and intensity of these absorption bands. Typically, substituted phenols and their ethers exhibit absorption bands in the 270-290 nm range.
Predicted UV-Vis Data:
| Solvent | Predicted λ_max (nm) |
| Methanol/Ethanol | ~275 - 285 |
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating "this compound" from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical and chemical compounds. For "this compound," a reversed-phase HPLC method would be most suitable. In this method, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. The purity of the compound can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. This technique is also highly sensitive, allowing for the detection and quantification of trace-level impurities.
Typical HPLC Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λ_max (e.g., ~280 nm) |
| Injection Volume | 10 µL |
Gas Chromatography (GC) Applications
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For phenoxyacetic acid esters like this compound, GC is primarily used for purity assessment and to quantify the compound in various matrices. The successful separation of these compounds by GC is dependent on several factors, including the type of stationary phase, the temperature program of the oven, and the detector used.
Capillary columns with polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., Carbowax 20M) or modified polysiloxanes, are typically employed for the separation of phenoxyacetate (B1228835) derivatives. These stationary phases interact with the polar ester and ether functionalities, as well as the aromatic ring, to achieve effective separation from impurities or other components in a mixture.
For detection, an electron capture detector (ECD) is particularly sensitive to halogenated compounds and would be highly effective for detecting the chloro- and fluoro-substituted this compound. A flame ionization detector (FID) can also be used for general-purpose analysis.
Illustrative GC Parameters for a Structurally Similar Compound (Methyl 2,4-dichlorophenoxyacetate):
| Parameter | Value |
| Column | 5% Phenylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film |
| Injector Temperature | 250 °C |
| Oven Program | 150 °C (hold 1 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Detector | Electron Capture Detector (ECD) |
| Detector Temperature | 300 °C |
| Carrier Gas | Nitrogen at 1.5 mL/min |
| Expected Retention Time | ~10-12 minutes |
This data is illustrative and based on methods for structurally similar phenoxyacetic acid esters. Actual retention times for this compound would need to be determined experimentally.
Thin Layer Chromatography (TLC) in Reaction Monitoring
Thin-layer chromatography is an indispensable tool for the real-time monitoring of chemical reactions, allowing for a quick assessment of the consumption of starting materials and the formation of products. In the synthesis of this compound, TLC can be used to track the progress of the esterification of 2-(4-chloro-3-fluorophenoxy)acetic acid or the etherification of 4-chloro-3-fluorophenol (B1349760).
The choice of the mobile phase (eluent) is critical for achieving good separation of the starting materials, intermediates, and the final product on the TLC plate, which is typically coated with silica (B1680970) gel. A solvent system of intermediate polarity is usually effective for phenoxyacetic acid derivatives. By comparing the retention factor (Rf) of the spots on the TLC plate with those of known standards, the identity of the components in the reaction mixture can be inferred.
Visualization of the spots on the TLC plate can be achieved under UV light (254 nm), as the aromatic ring of the compound will absorb UV radiation. For enhanced visualization, various staining reagents can be employed. For instance, a spray of 2,6-dichloroquinone-4-chloroimide (B1671506) followed by gentle heating can reveal phenolic compounds.
Typical TLC Conditions for Phenoxyacetic Acid Derivatives:
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | A mixture of a non-polar and a polar solvent, e.g., Hexane:Ethyl Acetate (7:3 v/v) or Chloroform:Methanol (95:5 v/v) |
| Visualization | UV light (254 nm), Potassium permanganate (B83412) stain, or 2,6-dichloroquinone-4-chloroimide spray |
| Illustrative Rf | The Rf value for the ester (this compound) would be expected to be higher than that of the corresponding carboxylic acid due to its lower polarity. |
The Rf value is dependent on the specific mobile phase composition and would need to be determined experimentally.
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, thereby offering unambiguous proof of its structure.
To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound is required. This is typically grown by slow evaporation of a solvent from a saturated solution of the purified compound. Once a suitable crystal is mounted in the diffractometer, it is irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the crystal structure is solved and refined.
While the crystal structure of this compound itself is not publicly available, the crystallographic data for structurally related compounds, such as other substituted phenoxyacetic acids, have been reported. This data reveals common structural motifs, such as the near-planar arrangement of the phenoxyacetic acid moiety and the formation of hydrogen-bonded dimers in the case of the free acids. For the methyl ester, the crystal packing would be influenced by intermolecular interactions such as dipole-dipole forces and van der Waals interactions.
Illustrative Crystallographic Data for a Structurally Similar Compound (Methyl 2-(4-chlorophenoxy)acetate):
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 10.1 Å, b = 5.6 Å, c = 15.2 Å, β = 98.5° |
| Volume | 850 Å3 |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.56 g/cm3 |
This data is hypothetical and serves as an example of the type of information obtained from a single-crystal X-ray diffraction study.
Elemental Analysis (e.g., C, H, N, Halogen)
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For a pure sample of this compound (C9H8ClFO3), the experimentally determined percentages of carbon, hydrogen, chlorine, and fluorine should closely match the theoretically calculated values. This comparison serves as a crucial check of the compound's purity and empirical formula.
The analysis is performed using an elemental analyzer, which involves the combustion of a small, precisely weighed amount of the sample at high temperatures. The resulting combustion gases (CO2, H2O, etc.) are separated and quantified to determine the elemental composition. Halogens can be determined by various methods, including titration or ion chromatography after combustion.
Theoretical Elemental Composition of this compound (C9H8ClFO3):
| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Theoretical % |
| Carbon | C | 12.01 | 220.60 | 48.99% |
| Hydrogen | H | 1.01 | 220.60 | 3.65% |
| Chlorine | Cl | 35.45 | 220.60 | 16.07% |
| Fluorine | F | 19.00 | 220.60 | 8.61% |
| Oxygen | O | 16.00 | 220.60 | 21.68% |
An experimental result within ±0.4% of the theoretical values is generally considered to be evidence of a compound's high purity.
Q & A
Q. What are the optimal synthetic routes for Methyl 2-(4-chloro-3-fluorophenoxy)acetate, and how do reaction conditions influence yield and purity?
A two-step synthesis is typically employed:
Phenoxyacetic acid formation : React 4-chloro-3-fluorophenol with chloroacetic acid under alkaline conditions (e.g., NaOH/water, 80–90°C).
Esterification : Treat the resulting phenoxyacetic acid with methanol in the presence of a catalytic acid (e.g., H₂SO₄) under reflux .
Key variables :
- Temperature : Higher temperatures (>100°C) during esterification may degrade the fluorinated aromatic ring.
- Solvent : Polar aprotic solvents (e.g., DMF) improve regioselectivity but require rigorous drying to avoid hydrolysis .
Purity optimization : Use column chromatography with hexane/ethyl acetate (3:1 ratio) to separate ester byproducts.
Q. How can spectroscopic techniques (NMR, LC-MS) differentiate this compound from structurally similar analogs?
- ¹H NMR : The methoxy group (COOCH₃) appears as a singlet at δ 3.7–3.8 ppm. The aromatic protons exhibit splitting patterns due to fluorine’s deshielding effect (e.g., para- and meta-substituents split peaks into doublets of doublets) .
- ¹⁹F NMR : A single peak near δ -110 ppm confirms the 3-fluoro substituent, distinct from ortho- or para-fluoro isomers .
- LC-MS/MS : Use a C18 column with acetonitrile/water (0.1% formic acid) for separation. The molecular ion [M+H]⁺ at m/z 232.03 (C₉H₈ClFO₃⁺) and fragment ions at m/z 171.98 (loss of –OCH₃) confirm structure .
Q. What are the key stability considerations for storing this compound?
- Hydrolysis : The ester bond is susceptible to moisture. Store under inert gas (N₂/Ar) at 2–8°C in amber glass vials to prevent photodegradation .
- Thermal stability : Decomposition occurs above 150°C, releasing HF and chloroacetic acid derivatives. Use TGA-DSC to monitor degradation thresholds .
Advanced Research Questions
Q. How do electronic effects of the 4-chloro and 3-fluoro substituents influence the compound’s reactivity in nucleophilic substitution reactions?
- Hammett analysis : The electron-withdrawing –Cl (σₚ = 0.23) and –F (σₚ = 0.06) substituents activate the phenoxy ring toward electrophilic attack but deactivate it toward nucleophilic substitution.
- DFT calculations : The LUMO energy (-1.8 eV) localizes on the ester carbonyl, making it reactive toward Grignard reagents or hydride donors. Substituent positions alter charge distribution by 10–15% compared to non-halogenated analogs .
Q. What methodologies resolve contradictions in reported bioactivity data for this compound in enzyme inhibition assays?
- Assay design : Discrepancies arise from solvent polarity (e.g., DMSO vs. ethanol) affecting compound solubility and enzyme binding. Standardize assays using ≤0.1% DMSO .
- Fluorophore interference : The compound’s UV absorbance at 270 nm overlaps with common assay dyes (e.g., MTT). Use LC-MS or fluorescence quenching controls to validate results .
Q. How can computational modeling predict the environmental persistence of this compound?
- EPI Suite : Predict a half-life >60 days in water due to low biodegradability (BIOWIN3 score = 0.17).
- Metabolic pathways : Microbial degradation via esterase cleavage is slow (k = 0.02 h⁻¹), with fluorinated byproducts persisting in anaerobic conditions .
Q. What advanced techniques characterize crystallographic defects in synthesized batches of this compound?
- PXRD : Compare experimental patterns with simulated data (e.g., Mercury CSD) to detect polymorphic impurities.
- SEM-EDS : Map elemental distribution to identify halogen (Cl/F) segregation in crystal lattices, which reduces melting point consistency (e.g., batches with >5% segregation show Δmp = ±5°C) .
Q. How does the compound’s regiochemistry affect its performance in cross-coupling reactions (e.g., Suzuki-Miyaura)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
